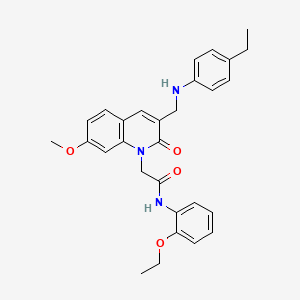

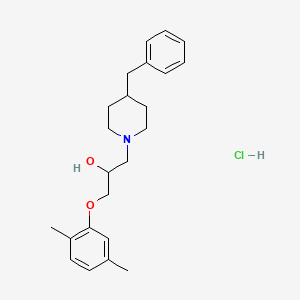

1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRL-15572 is a chemical compound that is synthesized in the laboratory. It was first identified as a selective dopamine D3 receptor antagonist by researchers at GlaxoSmithKline. Since then, BRL-15572 has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Compound Synthesis and Diversity

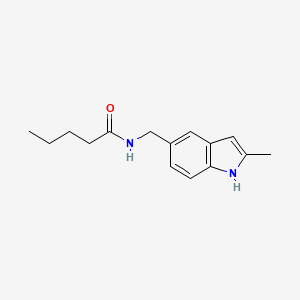

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, serves as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This demonstrates the potential of similar compounds for structural diversity and chemical synthesis applications (Roman, 2013).

Antidepressant Potential

A series of 1-aryloxy-3-piperidinylpropan-2-ols have shown potent dual activities as 5-HT1A receptor antagonists and serotonin reuptake inhibitors, indicating their potential as antidepressants. These compounds, including 1-(1H-Indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols, exhibit high affinity and selective inhibition, highlighting their significance in developing new antidepressant therapies beyond SSRIs (Takeuchi et al., 2003).

Cardioselectivity in Beta-Blockers

The study of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and their derivatives has provided insights into the cardioselectivity of beta-adrenoceptor blocking agents. These findings support the development of beta-blockers with enhanced selectivity for cardiac applications, underscoring the importance of structural modifications in achieving desired pharmacological profiles (Rzeszotarski et al., 1979).

Synthesis of Radioactive Isotopes

The synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol (LY333068) succinate and its 3-[14C]-isotopomer demonstrates the compound's utility in creating radioactive isotopes for research. This process, based on chiral glycerol-[14C] derivatives, facilitates the study of pharmacokinetics and drug distribution, offering a methodological approach for tracing drug action in biological systems (Czeskis, 1998).

Antimicrobial and Antioxidant Activities

Synthesized 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates have shown significant antimycobacterial activity against M. avium subsp. paratuberculosis and M. intracellulare, surpassing standard treatments like ciprofloxacin, isoniazid, or pyrazinamide. Their amphiphilic properties were also tested for effects on photosynthetic electron transport in spinach chloroplasts, indicating potential applications in understanding membrane permeability and pharmacological impacts on cellular processes (Tengler et al., 2013).

properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2.ClH/c1-18-8-9-19(2)23(14-18)26-17-22(25)16-24-12-10-21(11-13-24)15-20-6-4-3-5-7-20;/h3-9,14,21-22,25H,10-13,15-17H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPVMFFRUWQVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.